(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde
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Overview
Description
“(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde” is a chemical compound with the molecular formula C21H25NO4 . It is available for purchase from various suppliers.
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature. For instance, the synthesis of homochiral 4-(1-aminoalkyl)azetidin-2-ones from N-(tert-butyloxycarbonyl) alpha-amino aldehyde-derived imines via asymmetric Staudinger reaction has been reported .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H25NO4 . The molecular weight is 355.434.Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For example, it can be used in the synthesis of homochiral 4-(1-aminoalkyl)azetidin-2-ones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C21H25NO4) and molecular weight (355.434) .Scientific Research Applications
Asymmetric Synthesis Applications
Asymmetric synthesis is a crucial area of research involving this compound, especially in the context of creating enantiomerically pure amines. For instance, N-tert-Butanesulfinyl imines, related to the core structure of the compound , are employed as versatile intermediates for the asymmetric synthesis of amines, including alpha- and beta-amino acids, and alpha-branched amines. This methodology highlights the importance of tert-butanesulfinyl groups in activating imines for nucleophilic addition and serving as a powerful chiral directing group (Ellman, Owens, & Tang, 2002).
Catalytic Oxidation and Synthesis of β-Dicarbonyl Aldehydes
Research has also focused on the catalytic oxidation processes, such as the synthesis of β-1,3-dicarbonyl aldehydes via iron-catalyzed oxidative reactions involving tertiary amines and 1,3-dicarbonyl compounds. This process underscores the synthetic utility of related compounds in creating α,β-unsaturated and β-amino aldehydes under mild conditions (Liu et al., 2011).
Chemoselective Oxidation Techniques
The compound has relevance in chemoselective oxidation techniques for converting alcohols to aldehydes without overoxidation to carboxylic acids. This is particularly important for the efficient synthesis of α-amino aldehydes from beta-amino alcohols, showcasing the compound's role in selective transformation processes (De Luca, Giacomelli, & Porcheddu, 2001).
Enantioselective Synthesis
The compound is also central to research in enantioselective synthesis, particularly in creating beta-amino alcohols. For example, a study describes the SmI2-induced reductive cross-coupling of chiral N-tert-butanesulfinyl imines with aldehydes, a method that affords a broad range of chiral beta-amino alcohols under mild conditions. This highlights the compound's utility in accessing enantiopure beta-amino alcohols for asymmetric synthesis applications (Zhong et al., 2005).
Synthesis of Beta-Amino Acid Derivatives
Lastly, the compound's structure is integral to synthesizing beta-amino acid derivatives, demonstrating its versatility in creating peptides, beta-amino ketocompounds, and functionalized oxadiazoles. This underscores its significant potential in peptide research and the development of novel organic compounds (Huck, Roumestant, & Martinez, 2003).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(1S)-3-oxo-1-(4-phenylmethoxyphenyl)propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-19(13-14-23)17-9-11-18(12-10-17)25-15-16-7-5-4-6-8-16/h4-12,14,19H,13,15H2,1-3H3,(H,22,24)/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYSXAMDUAWENL-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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